2-fluoropropanedioic Acid
Overview
Description
2-Fluoropropanedioic acid is a versatile compound with a wide range of applications in science and technology. It is a colorless, odorless, crystalline solid with a melting point of 115-117 °C . As a carboxylic acid, it is one of the most common types of organic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoropropanedioic acid can be synthesized through various methods. One common approach involves the fluorination of malonic acid derivatives. For instance, potassium bifluoride (KHF2) can be used as a fluorinating agent to transform malonic acid into this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The reaction conditions typically include controlled temperatures and the use of specific catalysts to facilitate the fluorination reaction .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoropropanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorinated derivatives.
Reduction: Reduction reactions can convert it into different fluorinated alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions include various fluorinated carboxylic acids, alcohols, and amines .
Scientific Research Applications
2-Fluoropropanedioic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-fluoropropanedioic acid involves its interaction with specific molecular targets. For instance, fluorinated derivatives of this compound bind to the prostate-specific membrane antigen (PSMA), making them potential candidates for radiolabeled tracers in detecting and staging prostate cancer . The fluorine substituents are well-tolerated, enhancing the compound’s effectiveness in imaging applications .
Comparison with Similar Compounds
- 2-Fluoromalonic acid
- Fluoropropionic acid
- Fluorinated derivatives of malonic acid
Comparison: 2-Fluoropropanedioic acid stands out due to its unique fluorine substituent, which imparts distinct chemical properties. Compared to other similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in radiopharmaceutical applications .
Properties
IUPAC Name |
2-fluoropropanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3FO4/c4-1(2(5)6)3(7)8/h1H,(H,5,6)(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBCXEDQEZDUMHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)(C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00274608 | |
Record name | Fluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
473-87-0 | |
Record name | 2-Fluoropropanedioic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=473-87-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fluoromalonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00274608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoropropanedioic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Fluoromalonic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4MX47N8Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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